REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:5])[S-:4].C([NH+](CC)CC)C.Br[CH:14]([CH3:23])[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=O>CC#N>[CH3:1][N:2]1[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:14]([CH3:23])[S:5][C:3]1=[S:4] |f:0.1|
|
Name
|
triethylammonium methyldithiocarbamate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNC([S-])=S.C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting crude residue was treated with conc H2SO4 (5 mL)
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (75 mL)
|
Type
|
ADDITION
|
Details
|
mixed with DCM (75 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted once more with DCM (75 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (50 mL), dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(SC(=C1C1=CC=CC=C1)C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |